

Flibanserin: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Flibanserin*

Cat. No.: *B1672775*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flibanserin, marketed under the brand name Addyi, is a non-hormonal medication approved for the treatment of premenopausal women with hypoactive sexual desire disorder (HSDD).^[1] Originally investigated as an antidepressant, its unique pharmacological profile led to its development for HSDD. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and analytical methodologies related to **Flibanserin**, intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Identification

Flibanserin is a complex molecule featuring a benzimidazolone core linked to a piperazine ring, which in turn is substituted with a trifluoromethylphenyl group.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one[2]
CAS Number	167933-07-5[1]
Molecular Formula	C ₂₀ H ₂₁ F ₃ N ₄ O[2]
Molecular Weight	390.41 g/mol [2]
Canonical SMILES	<chem>C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F</chem>
InChI Key	PPRRDFIXUUSXRA-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **Flibanserin** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data of **Flibanserin**

Property	Value	Experimental Conditions/Notes
Physical State	White to off-white powder	Weakly acidic compound
Melting Point	Not explicitly found	
pKa	~5.9	
LogP	3.4 - 4.3	
Solubility		
Water	Insoluble	
Ethanol	~15 mg/mL	
DMSO	~30 mg/mL	
Dimethylformamide (DMF)	~30 mg/mL	
Methylene Chloride	Very soluble	
Chloroform	Freely soluble	
Acetone	Soluble	
Toluene	Sparingly soluble	
Acetonitrile	Sparingly soluble	
Aqueous Buffer (pH 7.2)	~0.2 mg/mL (in 1:4 DMF:PBS)	
0.1 N HCl	6.2 mg/mL	
0.05 M Phosphate Buffer (pH 6.8)	0.002 mg/mL	

Spectroscopic and Analytical Data

Detailed spectroscopic data is essential for the identification, characterization, and quantification of **Flibanserin**.

Spectroscopic Data

Table 3: Spectroscopic Data of **Flibanserin**

Technique	Key Data
UV-Vis Spectroscopy	λ_{max} at 204, 250, and 281 nm in methanol
Fourier-Transform Infrared (FT-IR) Spectroscopy	Characteristic peaks at 1686 cm^{-1} (C=O stretching), 1610 cm^{-1} (N-H bending), and in the region of 1401–1448 cm^{-1} (aromatic C=C)
^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy	Detailed spectral data with assignments is not readily available in the searched literature.
Mass Spectrometry (MS)	Parent Ion (M+H) $^{+}$: m/z 391.1741. A key fragment ion is observed at m/z 161.0704.

Analytical Methodologies

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the analysis of **Flibanserin**.

Table 4: Representative HPLC Method for **Flibanserin** Analysis

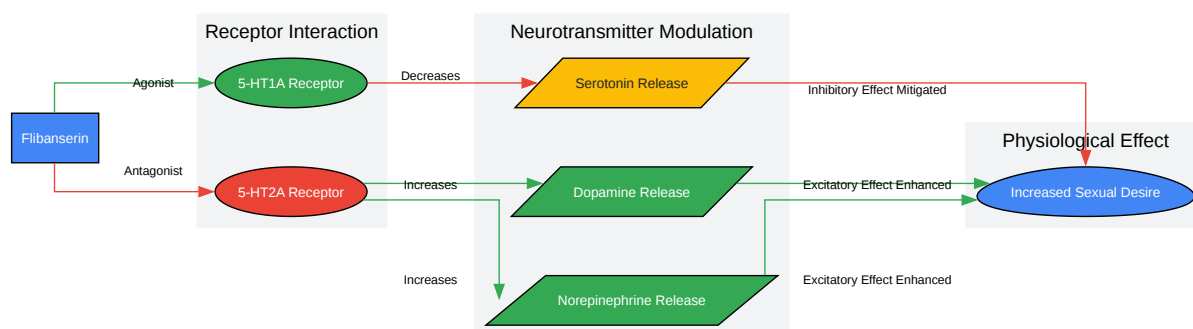
Parameter	Condition
Column	Agilent C18 (150 x 4.6 mm, 5 μm)
Mobile Phase	0.01M Potassium phosphate monohydrate buffer (pH 3.5) : Acetonitrile (60:40, v/v)
Flow Rate	1.0 mL/min
Detection	UV at 248 nm
Retention Time	~2.8 min
Linearity Range	20 - 200 $\mu\text{g/mL}$

Mechanism of Action and Receptor Binding

Flibanserin's pharmacological effects are mediated through its interaction with various neurotransmitter receptors in the central nervous system. It acts as a multifunctional serotonin agonist and antagonist.

Signaling Pathway

Flibanserin is a full agonist at the 5-HT_{1a} receptor and an antagonist at the 5-HT_{2a} receptor. This dual activity is believed to result in a decrease in serotonin levels while increasing the levels of dopamine and norepinephrine in the prefrontal cortex, which are neurotransmitters implicated in sexual desire and arousal.



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Caption: **Flibanserin**'s dual action on serotonin receptors modulates neurotransmitter levels.

Receptor Binding Affinities

The binding affinity of **Flibanserin** to various receptors has been determined through radioligand binding assays.

Table 5: Receptor Binding Profile of **Flibanserin**

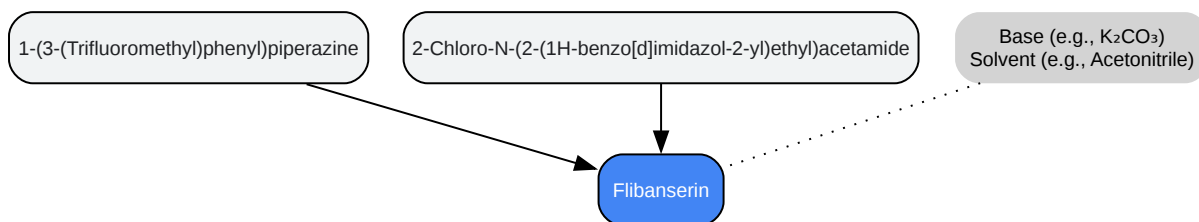
Receptor	Ki (nM)	Activity
5-HT _{1a}	1	Full Agonist
5-HT _{2a}	49	Antagonist
5-HT _{2e}	88.3	Antagonist
5-HT _{2o}	89.3	Antagonist
Dopamine D ₄	4 - 24	Antagonist/Very Weak Partial Agonist

Synthesis of Flibanserin

Several synthetic routes for **Flibanserin** have been reported. A common approach involves the N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with a benzimidazolone derivative.

Representative Synthetic Scheme

A generalized synthetic pathway is outlined below:



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References

- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry-Based Rapid Quantitative Bioanalysis of Flibanserin: Pharmacokinetic and Brain Tissue Distribution Study in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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